molecular formula C9H7FN2O2 B1326391 Methyl 6-fluoro-1H-indazole-4-carboxylate CAS No. 697739-05-2

Methyl 6-fluoro-1H-indazole-4-carboxylate

Cat. No. B1326391
CAS RN: 697739-05-2
M. Wt: 194.16 g/mol
InChI Key: HLNVECDTQXVGPS-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 697739-05-2 . It has a molecular weight of 194.17 . The IUPAC name for this compound is methyl 6-fluoro-1H-indazole-4-carboxylate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 6-fluoro-1H-indazole-4-carboxylate” is 1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases can be used to visualize the molecule based on this InChI code .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-fluoro-1H-indazole-4-carboxylate” are not provided in the search results. The compound, being an indazole derivative, is likely to participate in various organic reactions. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized literature or databases .


Physical And Chemical Properties Analysis

“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a solid at room temperature . It has a boiling point of 357.6±27.0C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis of PARP Inhibitors

Methyl 6-fluoro-1H-indazole-4-carboxylate: is used as a building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors . These inhibitors are significant in the treatment of cancers, as they interfere with the cancer cell’s ability to repair its DNA, thereby enhancing the efficacy of chemotherapy and radiation therapy.

Anticancer Drug Intermediates

This compound serves as an intermediate in the synthesis of drugs like rucaparib, which is used in the treatment of ovarian cancer . Its role in the drug synthesis pathway is crucial for the formation of the active pharmaceutical ingredient.

Medicinal Chemistry Research

Indazole derivatives, including Methyl 6-fluoro-1H-indazole-4-carboxylate , are explored for their potential medicinal applications. They have been studied for antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .

Antimicrobial Activity

Research has shown that compounds with an indazole moiety, such as Methyl 6-fluoro-1H-indazole-4-carboxylate , exhibit moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Organic Synthesis

The compound is utilized in organic synthesis due to its reactivity and ability to form various chemical structures. It is a valuable reagent for researchers developing new synthetic routes and compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 6-fluoro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVECDTQXVGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646378
Record name Methyl 6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-1H-indazole-4-carboxylate

CAS RN

697739-05-2
Record name Methyl 6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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